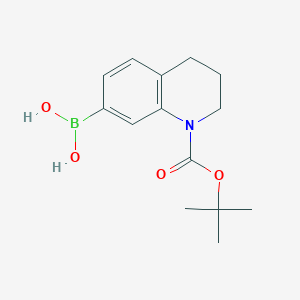
4-Chloro-5-methoxy-2-pyridineacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxy-2-pyridineacetonitrile (CMPA) is a synthetic compound with potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. CMPA is an aromatic nitrile which can be used in the synthesis of various biologically active molecules. It has been used in the synthesis of a variety of compounds, including antiviral agents, antifungal agents, and anti-inflammatory agents. CMPA has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s, and Parkinson’s.
作用機序
The mechanism of action of 4-Chloro-5-methoxy-2-pyridineacetonitrile is not yet fully understood. However, it is known that 4-Chloro-5-methoxy-2-pyridineacetonitrile can interact with several enzymes and receptors, including cytochrome P450, monoamine oxidase, and muscarinic receptors. 4-Chloro-5-methoxy-2-pyridineacetonitrile has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-methoxy-2-pyridineacetonitrile are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the activity of several enzymes and receptors, including cytochrome P450, monoamine oxidase, and muscarinic receptors. In addition, 4-Chloro-5-methoxy-2-pyridineacetonitrile has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, which may be beneficial in the treatment of depression and other mood disorders.
実験室実験の利点と制限
The advantages of using 4-Chloro-5-methoxy-2-pyridineacetonitrile in laboratory experiments include its low cost and ease of synthesis. It is also a relatively stable compound and has a wide range of potential applications. However, there are some limitations to using 4-Chloro-5-methoxy-2-pyridineacetonitrile in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of light and heat.
将来の方向性
The potential applications of 4-Chloro-5-methoxy-2-pyridineacetonitrile are still being explored. Some of the future directions that could be explored include the development of new therapeutic agents based on 4-Chloro-5-methoxy-2-pyridineacetonitrile, further studies of its biochemical and physiological effects, and further research into its mechanism of action. In addition, further studies into the structure-activity relationships of 4-Chloro-5-methoxy-2-pyridineacetonitrile and its derivatives could lead to the development of more effective therapeutic agents. Finally, further research into the synthesis of 4-Chloro-5-methoxy-2-pyridineacetonitrile and its derivatives could lead to the development of novel synthetic methods.
合成法
4-Chloro-5-methoxy-2-pyridineacetonitrile can be synthesized using several different methods. The most common method is the reaction of 4-chloro-5-methoxy-2-pyridine with acetonitrile in the presence of a catalytic amount of an acid. This reaction produces the desired product in good yields. Other methods for the synthesis of 4-Chloro-5-methoxy-2-pyridineacetonitrile include the reaction of 4-chloro-5-methoxy-2-pyridine with acetic anhydride, the reaction of 4-chloro-5-methoxy-2-pyridine with acetic acid and aqueous sodium hydroxide, and the reaction of 4-chloro-5-methoxy-2-pyridine with acetic acid and aqueous potassium hydroxide.
科学的研究の応用
4-Chloro-5-methoxy-2-pyridineacetonitrile has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a starting material in the synthesis of several biologically active molecules, including antiviral agents, antifungal agents, and anti-inflammatory agents. 4-Chloro-5-methoxy-2-pyridineacetonitrile has also been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s, and Parkinson’s.
特性
IUPAC Name |
2-(4-chloro-5-methoxypyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5-11-6(2-3-10)4-7(8)9/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVVUUVGLPVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-methoxypyridin-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)


